Dimethylvinylamine
Description
Dimethylvinylamine (DMVA), a tertiary amine with the structural formula (CH₃)₂N–CH=CH₂, is characterized by a vinyl group attached to a dimethylamino moiety. This structure confers high nucleophilicity due to the electron-donating dimethylamino group, making DMVA a reactive intermediate in organic synthesis. Evidence from cycloaddition reactions demonstrates that DMVA accelerates hetero-Diels-Alder (HDA) reactions compared to less nucleophilic alkenes like propene or methyl vinyl ether . Its reactivity is attributed to enhanced polar character at the transition state, which also influences regioselectivity in synthetic pathways .
Properties
CAS No. |
850032-84-7 |
|---|---|
Molecular Formula |
C4H9N |
Molecular Weight |
71.12 g/mol |
IUPAC Name |
2-methylprop-1-en-1-amine |
InChI |
InChI=1S/C4H9N/c1-4(2)3-5/h3H,5H2,1-2H3 |
InChI Key |
NYTPAANIMXKHJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN)C |
Related CAS |
850032-84-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Dimethylamine (DMA)
- Structure : (CH₃)₂NH (primary amine).
- Key Properties : Smaller molecular size, higher volatility, and basicity compared to DMVA.
- Reactivity : Less nucleophilic than DMVA due to the absence of a vinyl group. Primarily used in agrochemicals and pharmaceuticals.
- Toxicity : Established Acute Exposure Guideline Levels (AEGLs) for inhalation exposure (AEGL-1: 10 ppm, AEGL-2: 70 ppm, AEGL-3: 400 ppm) .
Dimethylaniline (DMA)
- Structure : (CH₃)₂NC₆H₅ (aromatic tertiary amine).
- Key Properties : Aromatic ring introduces resonance stabilization, reducing nucleophilicity but increasing toxicity.
- Reactivity : Used in dye synthesis and as a catalyst. Less reactive in HDA-type reactions compared to DMVA due to delocalized electron density.
- Toxicity : Requires stringent handling (e.g., local exhaust ventilation, protective equipment) due to systemic toxicity .
Dimethylaminopropylamine (DMAPA)
- Structure : (CH₃)₂N–CH₂CH₂CH₂NH₂ (bifunctional amine).
- Key Properties : Longer carbon chain enables crosslinking in epoxy resins.
- Reactivity : Acts as a curing agent; corrosive due to dual amine functionalities.
- Toxicity : CAS 109-55-7; classified as corrosive (UN 2734) with acute oral LD₅₀ (rat) = 1,830 mg/kg .
N,N-Dimethylhydroxylamine
- Structure : (CH₃)₂N–OH.
- Key Properties : Hydroxyl group introduces redox activity; CAS 5725-96-2.
- Reactivity : Participates in oxidation-reduction reactions, unlike DMVA.
- Toxicity: Limited data in evidence, but hydroxylamines are generally mutagenic .
Reactivity and Selectivity
DMVA’s vinyl group and dimethylamino substituent synergistically enhance its nucleophilicity. In HDA reactions, DMVA exhibits a 10–100× acceleration compared to propene or methyl vinyl ether, correlating with increased charge transfer (CT) at the transition state . By contrast, dimethylamine lacks the vinyl group, rendering it inert in such cycloadditions. Dimethylaniline’s aromaticity further reduces reactivity due to electron delocalization.
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